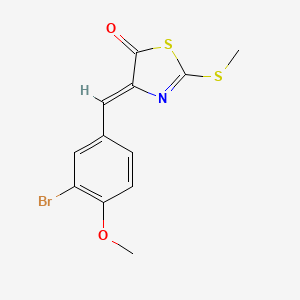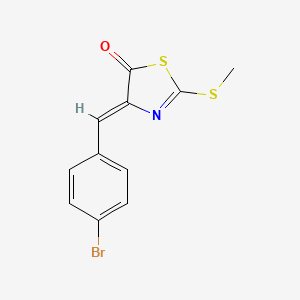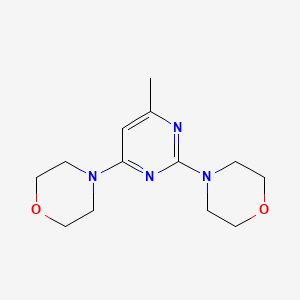
4,4'-(6-Methylpyrimidine-2,4-diyl)dimorpholine
Descripción general
Descripción
WAY-323282 es un compuesto químico con la fórmula molecular C₁₃H₂₀N₄O₂. Es conocido por su función como inhibidor de la función de CD40, lo que lo convierte en un compuesto significativo en diversas aplicaciones de investigación biológica y médica .
Métodos De Preparación
La síntesis de WAY-323282 implica varios pasos, comenzando con la preparación de la estructura principal. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la estructura principal: La estructura principal se sintetiza mediante una serie de reacciones que involucran ácido piridincarboxílico y otros reactivos.
Modificaciones de los grupos funcionales: Se introducen varios grupos funcionales en la estructura principal para lograr las propiedades químicas deseadas.
Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para obtener un compuesto de alta pureza.
Análisis De Reacciones Químicas
WAY-323282 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Sustitución: WAY-323282 puede sufrir reacciones de sustitución en las que un grupo funcional se reemplaza por otro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
WAY-323282 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en varias reacciones químicas para estudiar su reactividad y propiedades.
Biología: WAY-323282 se utiliza en la investigación biológica para estudiar sus efectos sobre los procesos celulares, particularmente su función como inhibidor de la función de CD40.
Medicina: Se investiga el compuesto por sus posibles aplicaciones terapéuticas, especialmente en enfermedades donde la señalización de CD40 está implicada.
Industria: WAY-323282 puede tener aplicaciones en el desarrollo de nuevos materiales o como precursor en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción de WAY-323282 implica su interacción con el receptor CD40. Al inhibir la función de CD40, WAY-323282 puede modular las respuestas inmunitarias y otros procesos celulares. Los objetivos moleculares y las vías implicadas incluyen la vía de señalización CD40-CD40L, que juega un papel crucial en la regulación inmunitaria.
Comparación Con Compuestos Similares
WAY-323282 se puede comparar con otros inhibidores de la función de CD40, como:
WAY-323281: Similar en estructura pero con ligeras modificaciones que afectan su reactividad y potencia.
WAY-323283: Otro análogo con diferentes grupos funcionales que pueden alterar su actividad biológica.
La singularidad de WAY-323282 radica en su estructura específica, que proporciona un equilibrio entre potencia y selectividad para el receptor CD40.
Propiedades
IUPAC Name |
4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11-10-12(16-2-6-18-7-3-16)15-13(14-11)17-4-8-19-9-5-17/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUMUPPMZRMFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286446 | |
| Record name | 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52026-44-5 | |
| Record name | MLS000736612 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





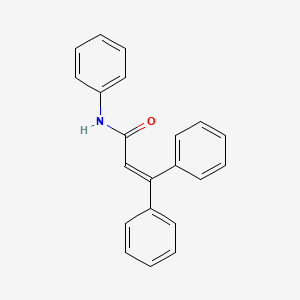
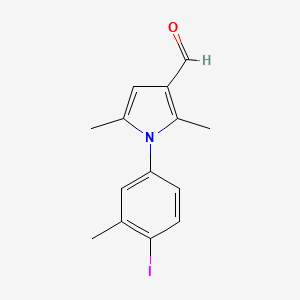
![methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate](/img/structure/B3060475.png)
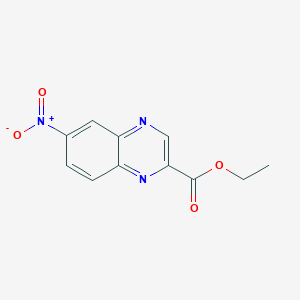
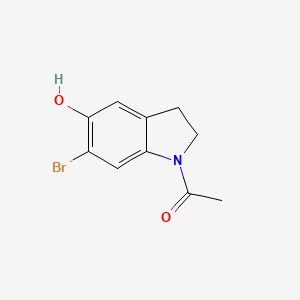
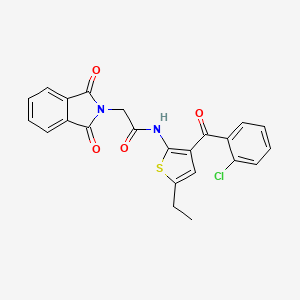
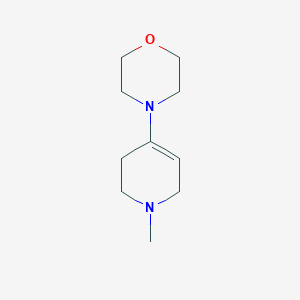
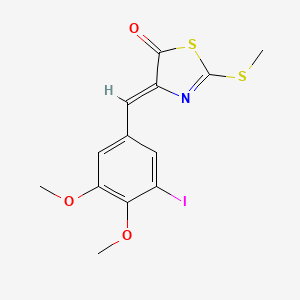
![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)
